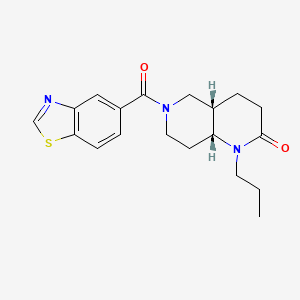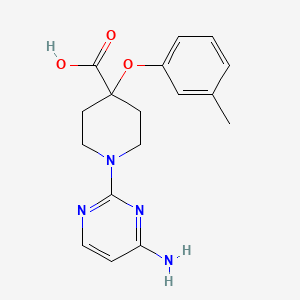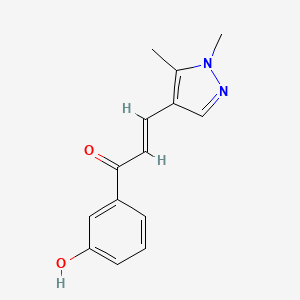![molecular formula C16H20N4O3 B5345891 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride, also known as BZM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BZM-2 is a benzyl derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell growth and invasion. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and possess antimicrobial properties. This compound has also been shown to possess antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects. Additionally, this compound has been shown to possess neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. This compound has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising compound for further study. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride. One potential direction is the development of this compound analogs with improved bioactivity and pharmacokinetic properties. Another potential direction is the study of this compound in animal models to better understand its toxicity and pharmacokinetics. Additionally, the mechanism of action of this compound could be further elucidated to identify potential targets for drug development. Finally, the potential applications of this compound in the treatment of neurodegenerative diseases could be further explored.
Méthodes De Synthèse
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride can be synthesized using a multi-step process involving the reaction of 3-benzyl-1,2,4-oxadiazole with ethylene diamine, followed by the reaction of the resulting product with morpholine and carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been shown to induce cell death through apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(13-11-17-8-9-22-13)18-7-6-15-19-14(20-23-15)10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUUWXTUPPBKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)NCCC2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5345826.png)
![2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5345837.png)


![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)

![N-(2-furylmethyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5345877.png)
![2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5345880.png)
![N'-(3,3-dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5345897.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-methoxypyrimidine](/img/structure/B5345933.png)